Octahydro-1,6-naphthyridin-5(1H)-one
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Overview
Description
Octahydro-1,6-naphthyridin-5(1H)-one: is a heterocyclic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-naphthyridin-5(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the naphthyridine ring.
Hydrogenation: The naphthyridine ring may undergo hydrogenation to achieve the octahydro form.
Functional Group Transformations: Various functional group transformations can be employed to introduce the ketone group at the 5-position.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors for batch synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,6-naphthyridin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to other functional groups.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Substitution reactions at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Octahydro-1,6-naphthyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine: The parent compound with similar structural features.
Quinolines: Another class of heterocyclic compounds with similar biological activities.
Isoquinolines: Compounds with a similar ring structure but different substitution patterns.
Uniqueness
Octahydro-1,6-naphthyridin-5(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H14N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
JBZGZCMKVDJHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCNC2=O)NC1 |
Origin of Product |
United States |
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